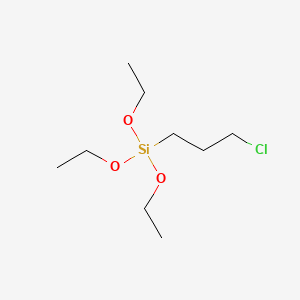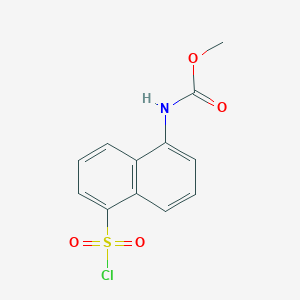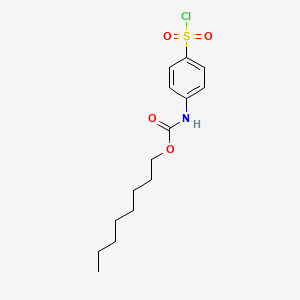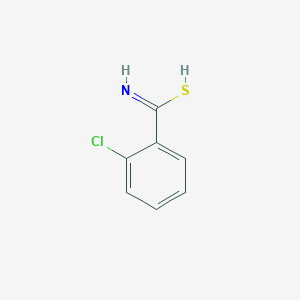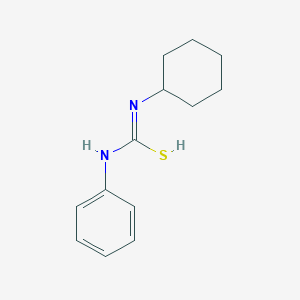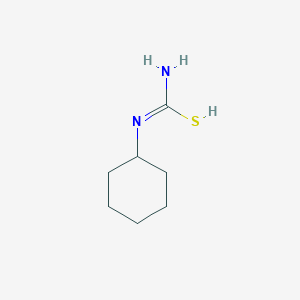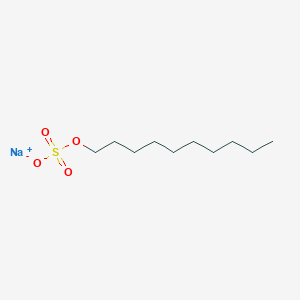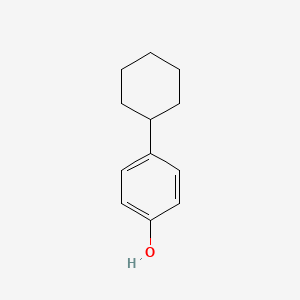
4-Cyclohexylphenol
概要
説明
4-Cyclohexylphenol is an organic compound with the molecular formula C₁₂H₁₆O. It consists of a phenol ring substituted with a cyclohexyl group at the para position. This compound is known for its applications in various fields, including the synthesis of dyes, resins, and biocides .
生化学分析
Biochemical Properties
4-Cyclohexylphenol plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its estrogenic activities using the yeast two-hybrid assay
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can interact with estrogen receptors, thereby modulating gene expression and influencing cellular responses . These interactions are essential for understanding the compound’s impact on cellular health and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, leading to various biochemical effects. For example, this compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes . Understanding these mechanisms is crucial for developing potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under specific conditions, but its degradation products can also have significant biochemical effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that this compound can have threshold effects, where its impact on cellular function changes significantly at certain dosage levels . Understanding these dosage effects is crucial for determining safe and effective usage in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function. Studies have shown that this compound can be metabolized by specific enzymes, leading to the formation of various metabolites . Understanding these metabolic pathways is essential for predicting the compound’s effects on cellular health and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. Studies have indicated that this compound can be transported across cell membranes and distributed to specific cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s effects on cellular function and health.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. Studies have shown that this compound can localize to various subcellular regions, influencing its biochemical effects . Understanding these localization patterns is essential for predicting the compound’s impact on cellular health and function.
準備方法
4-Cyclohexylphenol can be synthesized through the hydroalkylation of phenol using a palladium catalyst and a molten salt mixture of sodium chloride and aluminum chloride. The reaction is carried out under hydrogen pressure at 120°C for 4.5 hours, yielding this compound with a selectivity of 31.9% . Another method involves the one-pot synthesis using isopropyl alcohol-assisted phenol conversion with a tandem catalytic system of RANEY® Nickel and hierarchical Beta zeolite, achieving a selectivity of approximately 70% at 150°C .
化学反応の分析
4-Cyclohexylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexylquinone derivatives.
Reduction: Reduction reactions can convert it to cyclohexylcyclohexanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Cyclohexylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and resins.
Biology: It is employed in metabolic studies when labeled with radioactive isotopes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of biocides and other industrial chemicals.
作用機序
The mechanism of action of 4-Cyclohexylphenol involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in phenol metabolism, leading to the formation of various metabolites. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
4-Cyclohexylphenol can be compared with other similar compounds, such as:
Phenol: The parent compound, which lacks the cyclohexyl group.
Cyclohexanol: A related compound where the hydroxyl group is attached to a cyclohexane ring instead of a phenol ring.
4-Nonylphenol: A compound with a longer alkyl chain substituent on the phenol ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .
特性
IUPAC Name |
4-cyclohexylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10,13H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHMVZYHIJQTQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862559 | |
| Record name | Phenol, 4-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-60-8, 72495-97-7 | |
| Record name | 4-Cyclohexylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclohexylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2(or 4)-cyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072495977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-CYCLOHEXYLPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5245 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-cyclohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2(or 4)-cyclohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclohexylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CYCLOHEXYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5536IXU6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the synthesis of 4-cyclohexylphenol?
A1: this compound can be synthesized via the hydroalkylation of phenol using cyclohexanol and cyclohexene in the presence of HY zeolites or modified HY zeolites as catalysts []. Another method involves the hydroalkylation of phenol in the presence of a palladium catalyst (Pd-Al2O3) and a fused salt (NaCl-AlCl3) under hydrogen pressure. This reaction proceeds through the formation of 2-cyclohexen-1-ol as an intermediate [].
Q2: Are there any studies investigating the estrogenic activity of this compound?
A2: Yes, research has explored the estrogenic potential of this compound and other chemicals related to food contact materials using the yeast two-hybrid assay []. This study revealed that this compound, alongside other compounds possessing a phenol group or readily forming one through hydrolysis or metabolism, exhibited estrogenic activity.
Q3: How is this compound used in studying enzyme activity?
A3: this compound serves as a valuable substrate in studying the activity and specificity of flavin-dependent para-phenol oxidases, particularly vanillyl alcohol oxidase (VAO) []. Researchers utilize a screening assay based on hydrogen peroxide detection using the ferric-xylenol orange complex method to assess the enzyme's activity towards different substrates, including this compound.
Q4: Has this compound been investigated for its fungicidal properties?
A4: Yes, research has explored the fungicidal properties of various substituted cyclohexylphenols, including this compound []. The study synthesized and tested these compounds against powdery mildews affecting apple and marrow plants. Findings suggest that the presence of a nitro group at position 4, combined with either a halogen or another nitro group at position 2, is associated with increased fungicidal activity.
Q5: Is there a method for determining the presence of this compound in materials like polycarbonates?
A5: Yes, a reversed-phase high-performance liquid chromatography (HPLC) method has been developed to determine the content of various end groups in polycarbonates, including this compound []. This method involves alkaline hydrolysis of the polycarbonate followed by analysis of the acidified hydrolysate using HPLC. This technique offers good reproducibility and accuracy while requiring minimal time and effort compared to other analytical procedures.
Q6: What is known about the reactivity of this compound in the context of coal-derived liquids?
A6: Studies have investigated the hydroprocessing of coal-derived liquids, particularly focusing on the reactivity of this compound present in the acidic fractions []. These studies revealed that this compound, along with other substituted phenols and naphthols, undergoes hydrodeoxygenation as the primary reaction pathway. The rate constant for this conversion was found to be comparable to other components like 5,6,7,8-tetrahydro-1-naphthol and methylphenylphenol, suggesting similar reactivities. Notably, the hydrodeoxygenation of these acidic compounds, including this compound, occurs at a significantly faster rate compared to other hydroprocessing reactions observed in coal liquids, such as hydrogenation of aromatic hydrocarbons or hydrodesulfurization and hydrodenitrogenation of heterocyclic compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B7723867.png)
![3-[3-(4-Chloro-phenyl)-3-oxo-propenyl]-4-methoxy-benzenesulfonyl chloride](/img/structure/B7723873.png)
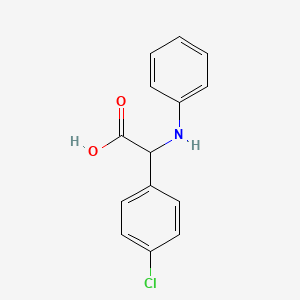
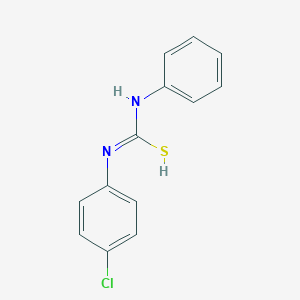
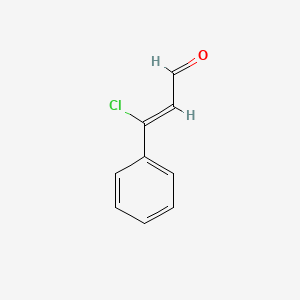
![3-[3-(4-Chlorophenyl)ureido]-4-ethoxybenzenesulfonyl chloride](/img/structure/B7723903.png)
![4-[3-(4-Chlorophenyl)ureido]-2-methylbenzenesulfonyl chloride](/img/structure/B7723908.png)
